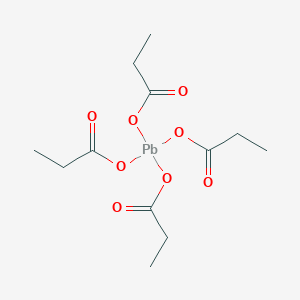
Bleitetrapropionat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bleitetrapropionat is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its specific molecular structure, which includes lead (Pb) as a central element bonded to four propionate groups. The presence of lead in its structure makes it a subject of both interest and caution due to the toxic nature of lead compounds.
Métodos De Preparación
The synthesis of Bleitetrapropionat typically involves the reaction of lead salts with propionic acid under controlled conditions. One common method includes dissolving lead acetate in water and then adding propionic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound. The product is usually isolated by filtration and purified through recrystallization. Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as the use of advanced filtration and drying processes.
Análisis De Reacciones Químicas
Bleitetrapropionat undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and propionic acid.
Substitution: In the presence of suitable reagents, the propionate groups can be substituted with other functional groups, leading to the formation of different lead-based compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bleitetrapropionat has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other lead-based compounds and materials.
Biology: Research into the biological effects of lead compounds often includes studies on this compound to understand its toxicity and interaction with biological systems.
Medicine: While lead compounds are generally toxic, understanding their effects can contribute to medical research, particularly in toxicology.
Industry: this compound may be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Bleitetrapropionat involves its interaction with biological molecules, primarily through the lead ion. Lead ions can interfere with various biochemical pathways by binding to proteins and enzymes, disrupting their normal function. This can lead to a range of toxic effects, including neurological damage and interference with cellular processes. The molecular targets include enzymes involved in neurotransmitter synthesis and cellular respiration.
Comparación Con Compuestos Similares
Bleitetrapropionat can be compared with other lead-based compounds such as lead acetate, lead nitrate, and lead carbonate. While all these compounds contain lead, this compound is unique due to its specific structure and the presence of propionate groups. This gives it distinct chemical properties and reactivity compared to other lead compounds. For instance, lead acetate is more soluble in water, while lead carbonate is less reactive under normal conditions.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and potential applications its use is limited by the toxic nature of lead, necessitating careful handling and specific safety measures in research and industrial applications
Propiedades
Fórmula molecular |
C12H20O8Pb |
|---|---|
Peso molecular |
499 g/mol |
Nombre IUPAC |
tri(propanoyloxy)plumbyl propanoate |
InChI |
InChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/q;;;;+4/p-4 |
Clave InChI |
HCNKPODBSXPFKR-UHFFFAOYSA-J |
SMILES canónico |
CCC(=O)O[Pb](OC(=O)CC)(OC(=O)CC)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


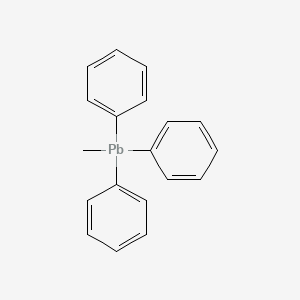
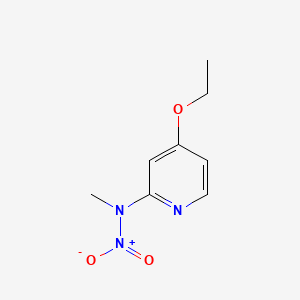
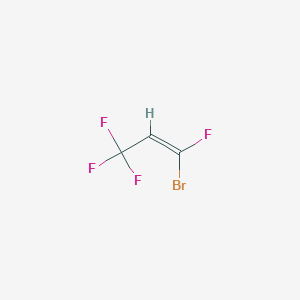

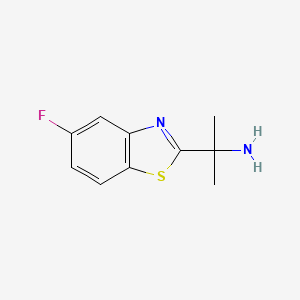

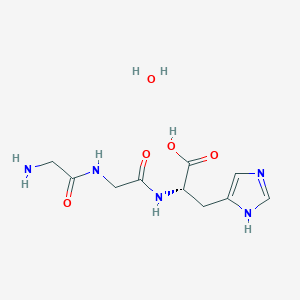

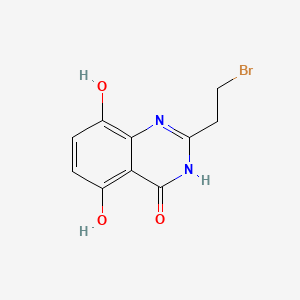



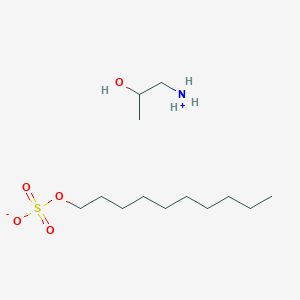
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
